![molecular formula C22H25FN2O B2720184 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023531-95-4](/img/structure/B2720184.png)
4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone, such as its melting point, boiling point, and density, are not provided in the search results . For comprehensive information, one should refer to its Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications
Synthesis Techniques
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles : Utilizing cyclic ketones and stannyl amine protocol (SnAP) reagents, researchers have developed a method for synthesizing saturated, spirocyclic N-heterocycles, which are valuable scaffolds in drug discovery and development. This process highlights the importance of such compounds in synthesizing complex amines demanded by pharmaceutical research (Woon‐Yew Siau & J. Bode, 2014).
Applications in Drug Synthesis
- Rhodium Catalyzed Hydroformylation for Neuroleptic Agents : The synthesis of neuroleptic agents Fluspirilen and Penfluridol, which incorporate a 4,4-bis(p-fluorophenyl)butyl group linked to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, involves rhodium-catalyzed hydroformylation. This technique underscores the role of complex fluorophenyl compounds in the production of psychiatric medications (C. Botteghi et al., 2001).
Material Science and Chemistry
- Synthesis and Properties of Polyaryletherketones : Research on polyaryletherketones, involving the polycondensation of bis-4-halogenophenyl ketones with potassium salts of bis-4-hydroxyphenyl ketones, showcases the utility of fluorophenyl ketones in developing high-performance polymers for engineering applications (T. E. Attwood et al., 1981).
Medicinal Chemistry
- Chiral Fluoro Ketones in Asymmetric Epoxidation : The preparation and evaluation of chiral fluoro ketones for enantioselective catalysis in asymmetric epoxidation demonstrate the potential of fluorophenyl-containing compounds in creating selective and efficient synthetic pathways for producing optically active compounds (S. Denmark & H. Matsuhashi, 2002).
Enzyme Inhibition
- Fluoro Ketone Inhibitors of Hydrolytic Enzymes : The study on fluoro ketones as inhibitors of hydrolytic enzymes, such as acetylcholinesterase, highlights the therapeutic potential of fluorophenyl ketones in treating diseases related to enzyme dysfunction. This research emphasizes the importance of structural design in developing potent enzyme inhibitors (M. Gelb et al., 1985).
Safety and Hazards
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-19-8-10-20(11-9-19)24-14-16-25(17-15-24)21(26)22(12-4-5-13-22)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPFYXKKVCYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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